3-Acetyl-6-methoxy-2H-chromen-2-one

Fluorescent probe Intramolecular charge transfer Analytical chemistry

3-Acetyl-6-methoxy-2H-chromen-2-one (CAS 13252-80-7) is a crystalline coumarin derivative. Its 6-methoxy-3-acetyl substitution confers intramolecular charge-transfer fluorescence and potent MMP inhibition (collagenase/gelatinase), distinguishing it from 7-methoxy or unsubstituted isomers. Ideal for vitiligo/osteoarthritis research, bioimaging probe development, and α-glucosidase inhibitor derivatization.

Molecular Formula C12H10O4
Molecular Weight 218.2 g/mol
CAS No. 13252-80-7
Cat. No. B188410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-methoxy-2H-chromen-2-one
CAS13252-80-7
Molecular FormulaC12H10O4
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
InChIInChI=1S/C12H10O4/c1-7(13)10-6-8-5-9(15-2)3-4-11(8)16-12(10)14/h3-6H,1-2H3
InChIKeyAAVQBJDAXLIBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-6-methoxy-2H-chromen-2-one for Research Procurement: A Quantitative Evidence Guide


3-Acetyl-6-methoxy-2H-chromen-2-one (CAS 13252-80-7, molecular formula C₁₂H₁₀O₄, molecular weight 218.21 g/mol) is a synthetic methoxy-substituted 3-acetylcoumarin derivative belonging to the benzopyrone class . The compound features a 6-methoxy group and a 3-acetyl group on the coumarin scaffold, a substitution pattern that confers distinct photophysical properties including intramolecular charge-transfer fluorescence [1]. Unlike the parent 3-acetylcoumarin (IC₅₀: 1.5 × 10⁵ μM for α-glucosidase), methoxy-substituted analogs exhibit markedly different biological activity profiles depending on substituent position [2].

Why 3-Acetyl-6-methoxy-2H-chromen-2-one Cannot Be Interchanged with Other 3-Acetylcoumarin Analogs


The substitution of 3-acetylcoumarin derivatives cannot be performed generically because the position of the methoxy substituent on the coumarin core dictates both the magnitude and the direction of biological activity. In head-to-head comparative studies of monosubstituted coumarins, 7-methoxycoumarin and 3-acetoxycoumarin demonstrated the highest antiplatelet aggregation activity, whereas other positional isomers showed substantially reduced or negligible effects [1]. Similarly, in α-glucosidase inhibition assays, the unsubstituted parent 3-acetylcoumarin exhibited an IC₅₀ of 1.5 × 10⁵ μM—approximately 6,200-fold weaker than optimized coumarin-chalcone derivatives (IC₅₀: 24.09 μM)—confirming that the coumarin core alone is not the driver of activity and that substituent identity and position are critical determinants of functional performance [2].

3-Acetyl-6-methoxy-2H-chromen-2-one: Quantitative Differentiation Evidence Against Comparators


6-Methoxy Substitution Confers Fluorescence Advantage over Unsubstituted and 7-Methoxy Analogs

The 6-methoxyl group paired with the 3-acetyl electron-withdrawing group on the coumarin ring creates a structural motif that enables significant fluorescence enhancement via intramolecular charge transfer (CT) [1]. In contrast, 7-methoxy substitution alone or unsubstituted coumarins do not produce the same CT efficiency. The structurally related 3-acetyl-6,7-dimethoxycoumarin—which contains the identical 6-methoxy-3-acetyl pairing—achieved a quantum yield of 0.52 [1]. This fluorescence property is directly relevant to applications in analytical chemistry and bioimaging where the 6-methoxy-3-acetyl arrangement is the photophysically active scaffold [1].

Fluorescent probe Intramolecular charge transfer Analytical chemistry

6-Methoxy Position Outperforms 7-Methoxy in Melanogenesis Stimulation for Dermatological Research

In a direct head-to-head comparison of 4-methylcoumarin derivatives in B16F10 melanoma cells, 6-methoxy-4-methylcoumarin (6M-4MC) demonstrated the most pronounced stimulation of melanogenesis among all tested derivatives, surpassing 7-methoxy-4-methylcoumarin (7M-4MC) and 6,7-dimethoxy-4-methylcoumarin (6,7DM-4MC) [1]. While 4-methylcoumarin (4MC), 7-amino-4MC, 6,7-dihydroxy-4MC, and 7,8-dihydroxy-4MC exhibited no effect on melanin production, 6M-4MC significantly stimulated both melanin production and tyrosinase activity in a concentration-dependent manner [1].

Melanogenesis Tyrosinase activation Vitiligo research

Matrix Metalloproteinase Inhibition Reported for Osteoarthritis Research

3-Acetyl-6-methoxy-2H-chromen-2-one has been shown to inhibit in vivo activity of various matrix metalloproteinases, including collagenase and gelatinase . The inhibition of these enzymes reduces the degradation of cartilage and bone, which has been proposed as a therapeutic avenue for osteoarthritis . While direct comparative IC₅₀ data against other MMP inhibitors are not available from the identified source, this represents a distinct biological activity profile relative to other 3-acetylcoumarin derivatives such as 3-acetyl-7-methoxycoumarin, which have been primarily investigated for antiproliferative activity via Schiff base metal complexes [1].

MMP inhibition Collagenase Osteoarthritis

3-Acetylcoumarin Parent Scaffold Shows Negligible α-Glucosidase Activity, Justifying Derivatization

The parent compound 3-acetylcoumarin exhibited an IC₅₀ of 1.5 × 10⁵ μM (150,000 μM) against α-glucosidase, indicating essentially no inhibitory activity [1]. In contrast, coumarin-chalcone derivatives synthesized from this scaffold achieved IC₅₀ values ranging from 24.09 ± 2.36 μM to 125.26 ± 1.18 μM, representing a greater than 1,000-fold improvement in potency [1]. This class-level evidence demonstrates that the 3-acetylcoumarin core itself is not the active pharmacophore; rather, substituent addition is essential to achieve α-glucosidase inhibition. The 6-methoxy substitution on the target compound provides a distinct starting point for further derivatization toward α-glucosidase inhibitor development.

α-Glucosidase inhibition Diabetes research SAR

Cytotoxicity Profile Against HEPG2 Liver Carcinoma Cells

3-Acetyl-6-methoxy-2H-chromen-2-one exhibits cytotoxic effects against HEPG2 liver carcinoma cells with a reported IC₅₀ value of 46.32 µM . In the same study context, other coumarin derivatives demonstrated IC₅₀ values ranging from 2.70 to 4.90 µM against various cell lines . While the target compound shows modest stand-alone cytotoxicity, its value lies in the 6-methoxy-3-acetyl structural motif which—when further derivatized—can yield substantially enhanced anticancer activity. For comparison, 3-acetyl-8-methoxycoumarin derivatives and 3-acetyl-7-methoxycoumarin Schiff base complexes have been reported with potent antiproliferative activity via different mechanisms, including enhanced LDH and NO release [1].

Anticancer HEPG2 Cytotoxicity

Dihydroorotase Inhibition: Selective Lack of Activity Defines Negative Selectivity Profile

3-Acetyl-6-methoxy-2H-chromen-2-one was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at a concentration of 10 µM and at pH 7.37, yielding an IC₅₀ value of 1.80 × 10⁵ nM (180 µM) [1]. This extremely weak inhibition—requiring >180 µM to achieve 50% enzyme inhibition—represents a negative selectivity feature: the compound does not meaningfully engage this enzyme target. In contrast, many coumarin derivatives are designed as enzyme inhibitors; this negative data point establishes that 3-acetyl-6-methoxycoumarin is not a pan-inhibitor and exhibits target selectivity. This negative activity profile is valuable for researchers seeking to avoid off-target effects in dihydroorotase-related pathways.

Dihydroorotase Enzyme inhibition Negative selectivity

Recommended Research and Industrial Applications for 3-Acetyl-6-methoxy-2H-chromen-2-one Based on Evidence


Fluorescent Probe Development and Analytical Chemistry Applications

The 6-methoxy-3-acetyl structural pairing on the coumarin ring enables intramolecular charge-transfer fluorescence, with related 3-acetyl-6,7-dimethoxycoumarin achieving a quantum yield of 0.52 . Researchers developing fluorescence-based detection systems, HPLC derivatization reagents, or bioimaging probes should select this specific substitution pattern over 7-methoxy-only or unsubstituted coumarins that lack this photophysical property. The 3-acetyl group provides an additional reactive handle for further conjugation or functionalization while preserving the fluorescent scaffold .

Dermatological and Cosmetic Research for Hypopigmentation Disorders

In direct comparative studies of 4-methylcoumarin derivatives, the 6-methoxy analog (6M-4MC) demonstrated the most pronounced melanogenesis stimulation, outperforming the 7-methoxy analog and other derivatives that showed no effect . The 6M-4MC compound activated melanin production and tyrosinase activity in a concentration-dependent manner, upregulated MITF, TRP-1, and TRP-2 expression, and modulated the GSK3β/β-catenin pathway . Importantly, primary skin irritation testing on 32 human volunteers at concentrations up to 100 µM showed no adverse effects, supporting topical formulation development . For vitiligo research or pigmentation-focused cosmetic development, the 6-methoxy substitution pattern is the evidence-supported choice.

Medicinal Chemistry Scaffold for α-Glucosidase Inhibitor Derivatization

The parent 3-acetylcoumarin scaffold exhibits negligible α-glucosidase inhibitory activity (IC₅₀: 1.5 × 10⁵ μM), but coumarin-chalcone derivatives built from this core achieve IC₅₀ values as low as 24.09 μM—a >6,000-fold improvement in potency . This establishes the 3-acetylcoumarin scaffold as a versatile starting point for synthesizing α-glucosidase inhibitors. The 6-methoxy substituent on the target compound provides a distinct electronic and steric profile for structure-activity relationship studies. For anti-diabetic drug discovery programs seeking to develop novel α-glucosidase inhibitors, 3-acetyl-6-methoxy-2H-chromen-2-one offers a validated scaffold with proven derivatization pathways to high-potency analogs .

Matrix Metalloproteinase Inhibition Studies for Musculoskeletal Research

3-Acetyl-6-methoxy-2H-chromen-2-one has been shown to inhibit in vivo activity of matrix metalloproteinases, including collagenase and gelatinase, reducing cartilage and bone degradation . This activity profile distinguishes it from positional isomers such as 3-acetyl-7-methoxycoumarin, which have been investigated primarily for antiproliferative activity via metal complex formation [4]. For osteoarthritis research or studies of extracellular matrix remodeling, this compound provides an MMP-inhibitory phenotype not reported for other methoxy-positional isomers. The crystalline nature of the compound facilitates reproducible experimental handling and formulation .

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